molecular formula C7H6BrIN2O B2816760 N-(5-Bromo-3-iodopyridin-2-YL)acetamide CAS No. 875639-45-5

N-(5-Bromo-3-iodopyridin-2-YL)acetamide

Cat. No.: B2816760
CAS No.: 875639-45-5
M. Wt: 340.946
InChI Key: VSLJCWGPOQBBSM-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-iodopyridin-2-YL)acetamide is a chemical compound with the molecular formula C7H6BrIN2O. It is a solid compound that may appear as a white to pale yellow powder. This compound is known for its unique structure, which includes both bromine and iodine atoms attached to a pyridine ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-3-iodopyridin-2-YL)acetamide typically involves the bromination and iodination of a pyridine derivative followed by acetamidation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-3-iodopyridin-2-YL)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can form azido derivatives, while coupling reactions can yield biaryl compounds .

Scientific Research Applications

N-(5-Bromo-3-iodopyridin-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-3-iodopyridin-2-YL)acetamide is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-(5-bromo-3-iodopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLJCWGPOQBBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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